(5E)-1-(1,3-benzodioxol-5-yl)-2-hydroxy-5-[(1-methyl-1H-indol-3-yl)methylidene]pyrimidine-4,6(1H,5H)-dione
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Overview
Description
(5E)-1-(2H-1,3-BENZODIOXOL-5-YL)-5-[(1-METHYL-1H-INDOL-3-YL)METHYLIDENE]-1,3-DIAZINANE-2,4,6-TRIONE is a complex organic compound that features a unique combination of benzodioxole and indole moieties. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-1-(2H-1,3-BENZODIOXOL-5-YL)-5-[(1-METHYL-1H-INDOL-3-YL)METHYLIDENE]-1,3-DIAZINANE-2,4,6-TRIONE typically involves multi-step organic reactions. The initial steps often include the preparation of intermediate compounds such as benzodioxole and indole derivatives. These intermediates are then subjected to condensation reactions under controlled conditions to form the final product. Common reagents used in these reactions include strong acids or bases, organic solvents, and catalysts to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability. The use of advanced purification methods, such as chromatography and crystallization, is essential to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
(5E)-1-(2H-1,3-BENZODIOXOL-5-YL)-5-[(1-METHYL-1H-INDOL-3-YL)METHYLIDENE]-1,3-DIAZINANE-2,4,6-TRIONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
(5E)-1-(2H-1,3-BENZODIOXOL-5-YL)-5-[(1-METHYL-1H-INDOL-3-YL)METHYLIDENE]-1,3-DIAZINANE-2,4,6-TRIONE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs and treatments for various diseases.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (5E)-1-(2H-1,3-BENZODIOXOL-5-YL)-5-[(1-METHYL-1H-INDOL-3-YL)METHYLIDENE]-1,3-DIAZINANE-2,4,6-TRIONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4,5-Dihydroxy-1,3-benzenedisulfonic acid: An antioxidant compound structurally similar to vitamin E.
2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: Used as a reagent in organic synthesis.
Uniqueness
(5E)-1-(2H-1,3-BENZODIOXOL-5-YL)-5-[(1-METHYL-1H-INDOL-3-YL)METHYLIDENE]-1,3-DIAZINANE-2,4,6-TRIONE stands out due to its unique combination of benzodioxole and indole moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C21H15N3O5 |
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Molecular Weight |
389.4 g/mol |
IUPAC Name |
(5E)-1-(1,3-benzodioxol-5-yl)-5-[(1-methylindol-3-yl)methylidene]-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C21H15N3O5/c1-23-10-12(14-4-2-3-5-16(14)23)8-15-19(25)22-21(27)24(20(15)26)13-6-7-17-18(9-13)29-11-28-17/h2-10H,11H2,1H3,(H,22,25,27)/b15-8+ |
InChI Key |
LEBNIOFSBCYTDH-OVCLIPMQSA-N |
Isomeric SMILES |
CN1C=C(C2=CC=CC=C21)/C=C/3\C(=O)NC(=O)N(C3=O)C4=CC5=C(C=C4)OCO5 |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)C=C3C(=O)NC(=O)N(C3=O)C4=CC5=C(C=C4)OCO5 |
Origin of Product |
United States |
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